molecular formula C7H6N6O2 B8511925 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid

2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid

Katalognummer: B8511925
Molekulargewicht: 206.16 g/mol
InChI-Schlüssel: ZFIWIMXBFRYRIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid is a heterocyclic compound that features both a tetrazole and a pyrazine ring

Eigenschaften

Molekularformel

C7H6N6O2

Molekulargewicht

206.16 g/mol

IUPAC-Name

2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid

InChI

InChI=1S/C7H6N6O2/c14-7(15)1-5-2-9-6(3-8-5)13-4-10-11-12-13/h2-4H,1H2,(H,14,15)

InChI-Schlüssel

ZFIWIMXBFRYRIU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=N1)N2C=NN=N2)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of glycine, potassium azide, and triethyl orthoformate in glacial acetic acid at 80°C for 2 hours . This reaction leads to the formation of the tetrazole ring, which is then coupled with a pyrazine derivative to yield the final product.

Industrial Production Methods

Industrial production methods for 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the tetrazole or pyrazine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Wissenschaftliche Forschungsanwendungen

2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This interaction can lead to the modulation of specific biochemical pathways, making the compound useful in drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetic acid is unique due to the combination of the tetrazole and pyrazine rings, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.